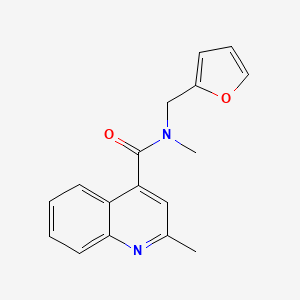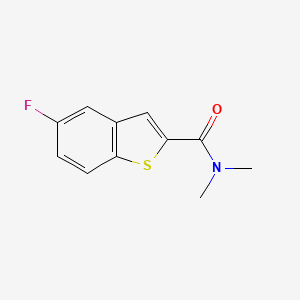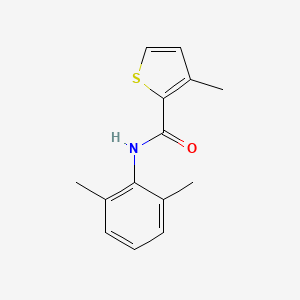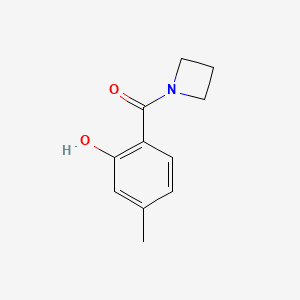
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have demonstrated that Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit herbicidal activity against various weed species.
実験室実験の利点と制限
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone also has some limitations, including its low solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for research on Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the biological activity of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone. Additionally, further studies are needed to evaluate the potential applications of Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone in medicine, agriculture, and material science.
合成法
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-4-methylbenzaldehyde with azetidine-1-carboxylic acid followed by reduction and acylation. The resulting compound is Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied extensively in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In agriculture, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been studied for its potential use as a natural herbicide. In material science, Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone has been investigated for its potential use as a building block for the synthesis of new materials.
特性
IUPAC Name |
azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-3-4-9(10(13)7-8)11(14)12-5-2-6-12/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAFDBXWRHJALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-hydroxy-4-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
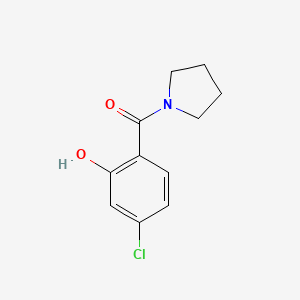
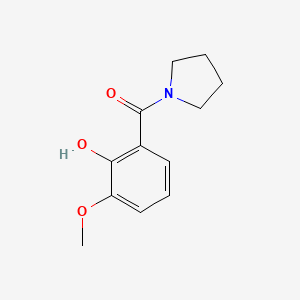
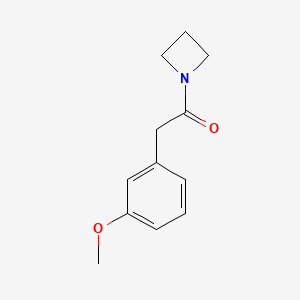
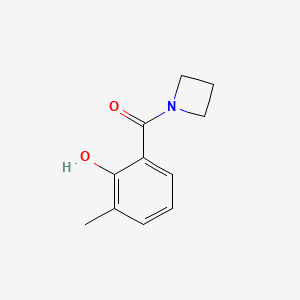
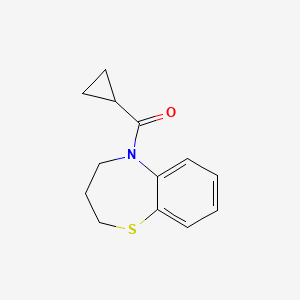
![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)

![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
